molecular formula C8H8O B1222589 4-Vinylphenol CAS No. 2628-17-3

4-Vinylphenol

Cat. No.: B1222589
CAS No.: 2628-17-3
M. Wt: 120.15 g/mol
InChI Key: FUGYGGDSWSUORM-UHFFFAOYSA-N
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Description

4-Vinylphenol, also known as 4-ethenylphenol or para-vinylphenol, is an organic compound with the molecular formula C8H8O. It is a white, volatile solid that is the most studied of the three isomeric vinylphenols. This compound is naturally found in wine and beer, produced by the spoilage yeast Brettanomyces. When it reaches concentrations greater than the sensory threshold, it can impart aromas described as barnyard, medicinal, band-aids, and mousy .

Mechanism of Action

Target of Action

4-Vinylphenol, also known as 4-Hydroxystyrene, is an organic compound that primarily targets human endothelial cells . It has been reported to suppress the migration, tube formation, and adhesion to extracellular matrix proteins of these cells . It also affects the protein and mRNA expressions of metalloproteinase-2 .

Mode of Action

This compound interacts with its targets by down-regulating PI3K/AKT and p38 MAPK . It also interferes with the phosphorylation of ERK1/2, and the translocation and expression of NFkappaB . These interactions result in changes in cell behavior, such as reduced migration and adhesion .

Biochemical Pathways

The enzyme cinnamate decarboxylase converts p-coumaric acid to this compound . This compound is further reduced to 4-ethylphenol by the enzyme vinyl phenol reductase . This biochemical pathway is affected by the presence of this compound, which can lead to downstream effects such as the production of new chemical compounds when it reacts with other molecules .

Pharmacokinetics

It is known that this compound is a volatile solid , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The action of this compound results in molecular and cellular effects such as the suppression of cell migration, tube formation, and adhesion to extracellular matrix proteins . It also leads to changes in the protein and mRNA expressions of metalloproteinase-2 . In addition, this compound has been shown to have anti-angiogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is produced by the spoilage yeast Brettanomyces and is found in wine and beer . When it reaches concentrations greater than the sensory threshold, it can give the wine aromas described as barnyard, medicinal, band-aids, and mousy . The environment in which this compound is present can therefore affect its action and the resulting effects.

Biochemical Analysis

Biochemical Properties

4-Vinylphenol plays a significant role in biochemical reactions, particularly in the context of wine and beer production. It is produced through the enzymatic decarboxylation of p-coumaric acid by the enzyme cinnamate decarboxylase . This reaction converts p-coumaric acid to this compound, which can further be reduced to 4-ethylphenol by the enzyme vinyl phenol reductase . These interactions highlight the compound’s involvement in microbial metabolism and its impact on the sensory properties of fermented beverages.

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer research, it has demonstrated the ability to inhibit metastasis and cancer stemness in breast cancer stem-like cells . The compound reduces spheroid formation and ALDH1 expression in CSC-enriched cultures, suppressing colony formation and cell proliferation . Additionally, this compound affects cell signaling pathways, including beta-catenin, EGFR, and AKT signaling pathways, which are crucial for cell migration, invasion, and metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with enzymes and proteins involved in cell signaling pathways, such as PI3K/AKT and p38 MAPK . The compound down-regulates these pathways, leading to reduced cell migration, tube formation, and adhesion to extracellular matrix proteins . Furthermore, this compound interferes with the phosphorylation of ERK1/2 and the translocation and expression of NF-kappaB, contributing to its anti-angiogenic and anti-tumor activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, effectively suppressing angiogenesis and tumor growth in both in vitro and in vivo models . Prolonged exposure to this compound does not confer drug resistance in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At non-toxic doses, the compound effectively suppresses migration, tube formation, and adhesion to extracellular matrix proteins in human endothelial cells . In zebrafish embryo models, this compound significantly blocks new blood vessel growth at concentrations of 6.25–12.5 μg/mL . In mice, intraperitoneal administration of this compound at doses ranging from 0.2 to 2 mg/kg reduces blood vessel number and tumor size . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The enzyme cinnamate decarboxylase converts p-coumaric acid to this compound, which can then be reduced to 4-ethylphenol by vinyl phenol reductase . Additionally, this compound can undergo glycosylation to form this compound β-primeveroside (4-VPP) and 4-vinylguaiacol β-primeveroside (4-VGP) in transformed bamboo cells

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in various biochemical and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Vinylphenol can be synthesized through various methods. One common method involves the dehydrogenation of 4-ethylphenol upon contact with iron oxide at 500°C . Another method is the decarboxylation of 4-hydroxycinnamic acids, which can be done efficiently without a catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through the pyrolysis of biomass materials containing lignin and cellulose at temperatures ranging from 200°C to 500°C under oxygen-free or oxygen-poor conditions. This method is advantageous due to its simplicity, short reaction period, and the use of low-cost, widely available biomass materials .

Chemical Reactions Analysis

Types of Reactions

4-Vinylphenol undergoes various chemical reactions typical of aromatic compounds. These include:

    Halogenation: Introduction of halogen atoms.

    Sulfonation: Introduction of sulfonic acid groups.

    Nitration: Introduction of nitro groups.

    Diazocoupling: Formation of azo compounds.

    Quarternization: Formation of quaternary ammonium compounds.

    Friedel-Crafts Reactions: Alkylation and acylation.

    Mannich Reactions: Formation of β-amino ketones.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for halogenation), sulfuric acid (for sulfonation), nitric acid (for nitration), and various alkyl or acyl halides (for Friedel-Crafts reactions). The conditions typically involve the use of catalysts such as aluminum chloride for Friedel-Crafts reactions and acidic or basic conditions for other reactions.

Major Products

The major products formed from these reactions include halogenated vinylphenols, sulfonated vinylphenols, nitrovinylphenols, azo compounds, quaternary ammonium compounds, and various alkylated or acylated derivatives.

Comparison with Similar Compounds

4-Vinylphenol is similar to other vinylphenols such as 4-vinylguaiacol and 2-methoxy-4-vinylphenol. These compounds share similar structures and chemical properties but differ in their specific functional groups and biological activities. For example:

This compound is unique in its specific anti-angiogenic and anti-metastatic properties, which are not as prominently observed in its analogs.

Properties

IUPAC Name

4-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYGGDSWSUORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24979-70-2
Record name Poly(4-vinylphenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7073301
Record name 4-Ethenyl-phenol
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White solid, vanilla extract odour
Record name 4-Hydroxystyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water; slightly soluble in fat, moderately soluble (in ethanol)
Record name p-Vinylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2628-17-3, 24979-70-2
Record name 4-Vinylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2628-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinylphenol
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Record name Maruzen M
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114470
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Record name 4-Ethenyl-phenol
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Record name p-vinylphenol
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Record name 4-VINYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Hydroxystyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004072
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

73.5 °C
Record name 4-Hydroxystyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

10.0 g of p-acetoxystyrene was dissolved in 40.0 g of ethyl acetate, and the resulting solution was cooled to 0° C. Subsequently, 4.76 g of sodium methoxide (a 28 mass % methanol solution) was added dropwise over 30 minutes, and the resulting solution was stirred at room temperature for 5 hours. The organic layer was washed with distilled water three times and dried over anhydrous sodium sulfate, and the solvent was removed by distillation to obtain 13.2 g of p-hydroxystyrene (the compound represented by the following formula (1), a 54 mass % ethyl acetate solution). Thereafter, 11.0 g of a 54 mass % ethyl acetate solution of the obtained p-hydroxystyrene (1) (containing 5.9 g of p-hydroxystyrene (1)), 9.4 g of the compound represented by the following formula (2) (produced by KNC Laboratories Co., Ltd.), 2.2 g of the compound represented by the following formula (3) (produced by Daicel Corporation) and 2.3 g of polymerization initiator V-601 (produced by Wako Pure Chemical Industries, Ltd.) were dissolved in 14.2 g of propylene glycol monomethyl ether (PGME). After charging 3.6 g of PGME into a reaction vessel, the solution prepared above was added dropwise at 85° C. over 4 hours in a nitrogen gas atmosphere, and the reaction solution was heated with stirring for 2 hours and then allowed to cool to room temperature. The obtained reaction solution was added dropwise and reprecipitated in 889 g of a mixed solution of hexane/ethyl acetate (8/2 (by mass)), and the precipitate was filtered to obtain 15.5 g of (P-2).
Quantity
10 g
Type
reactant
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40 g
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solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.76 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a 1-liter sulfonating flask equipped with mechanical stirrer, reflux condenser and nitrogen delivery line, 300 ml of dimethyl sulfoxide are added to 150 g (0.91 mol) of 4-hydroxycinnamic acid, 6 g (54 mmol) of hydroquinone and 6 g (39 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene. The mixture is then heated at 135° C. for 31/2 hours. After cooling, the mixture is poured onto ice and extracted three times with 500 ml of diethyl ether, and the organic phase is washed five times with 100 ml of water, dried over magnesium sulfate and concentrated. The resulting oil is recrystallised twice from n-hexane to yield 69.07 g (0.58 mol, 63% of the theoretical yield) of 4-hydroxystyrene in the form of a white powder (m.p. 68° C.).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
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6 g
Type
reactant
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Quantity
300 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Crude ethylphenol consisting of 2.0% phenol and m- and p-cresols, 0.2% o-ethylphenol, 55.8% m-ethylphenol and 42.0% p-ethylphenol was dissolved in benzene, and dehydrogenated at a temperature of 600° C. and LHSV of 1.0 hr-1 under atmospheric pressure using the same catalyst as in Example 1, with the ethylphenol/benzene/water molar ratio being 1/1/12. The resulting product was allowed to stand at room temperature followed by separating the water. The crude vinylphenol so separated consisted of 39.0% benzene, 4.3% phenol and m- and p-cresols, 0.1% o-ethylphenol, 22.1% m-ethylphenol, 10.4% p-ethylphenol, traces of o-vinylphenol, 10.1% m-vinylphenol, 9.5% p-vinylphenol, 0.5% oligomers of vinylphenols and 4.0% water with the p-vinylphenol/(ethylphenols+ m-vinylphenol) molar ratio being 0.61. The crude vinylphenol was directly placed in a three necked glass reactor equipped with a stirrer, and heat polymerized at 140° C. for 4 hours to afford a crude p-vinylphenol polymer consisting of 1.2% oligomers of vinylphenols, 7.5% phenol and m- and p-cresols, 0.2% o-ethylphenol, 39.0% m-ethylphenol, 18.3% p-ethylphenol, 17.4% m-vinylphenol, and 16.4% p-vinylphenol polymer.
Quantity
0 (± 1) mol
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[Compound]
Name
m- and p-cresols
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylphenol benzene water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To 500 g of crude p-vinyl phenol, obtained by the dehydrogenation of p-ethyl phenol (composition: p-vinyl phenol 25.5%, p-ethyl phenol 69.2%, p-cresol 2.1%, phenol 0.9%, p-vinyl phenol polymer 0.5% and other unknown substances 1.8%), 50% by weight water, 10 ppm of an iron powder based on the amount of the p-vinyl phenol were added, respectively. The mixture was put in a 1 liter glass flask equipped with a stirrer and sulfuric acid was added as a polymerization accelerator in an amount of 500 ppm based on the amount of the p-vinyl phenol with stirring on a water bath. The mixture was reacted at 60° C. for 3 hours.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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